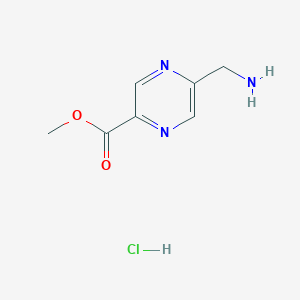

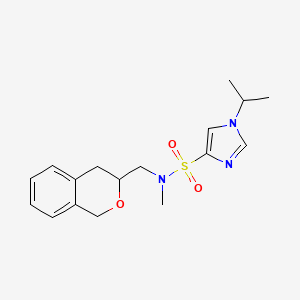

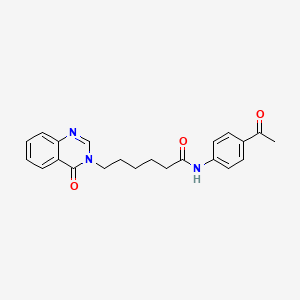

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex benzamide derivatives, akin to the compound , involves multiple steps, including catalytic processes and the formation of key intermediates. For instance, the synthesis and characterization of tritium-labeled benzamide derivatives have been explored, employing organoiridium catalysts for tritium/hydrogen exchange, revealing insights into labeling patterns and stereochemical retention (Yang Hong et al., 2015).

Molecular Structure Analysis

Structural elucidation of similar compounds has been conducted using techniques such as X-ray diffraction, demonstrating the stabilization of molecular structures by hydrogen bonds and π···π interactions. These studies shed light on the intricate molecular architecture and the impact of substituents on the overall geometry of benzamide derivatives (P. Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of sulfamoyl and benzamide functionalities within similar molecules has been extensively studied, highlighting the role of these groups in facilitating various chemical transformations, including nucleophilic substitution and condensation reactions. The synthesis routes often involve key intermediates and catalysts that mediate the formation of the desired products with high specificity and yield (P. Goya, M. Stud, 1978).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. Studies on similar compounds have detailed their solubility in various organic solvents, melting point ranges, and crystalline forms, providing insights into how structural features affect these properties (D. Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group behavior, of benzamide derivatives are contingent upon their structural framework. Investigations into the reactivity of sulfonamide and carbamoyl groups within these molecules underscore their significance in chemical synthesis, highlighting mechanisms and reaction conditions that optimize their functional transformations (Y. Ali, A. C. Richardson, 1969).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound with benzamide functionality that has been the subject of synthesis and characterization studies due to its potential applications in various fields, including medicinal chemistry and materials science. A study by Hong et al. (2015) described the synthesis and characterization of a related compound with a potent C-C chemokine receptor 1 (CCR1) antagonist activity through a tritium/hydrogen exchange, highlighting the methodological advancements in labeling and studying the pharmacokinetics and molecular interactions of such compounds (Hong et al., 2015).

Chemical Reactivity and Applications

Research into the chemical reactivity of benzamide derivatives and their potential applications has led to the development of novel compounds with significant biological activities. Fahim and Shalaby (2019) explored the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, demonstrating the compound's versatility and potential in drug design and development (Fahim & Shalaby, 2019).

Anticonvulsant Activity

The anticonvulsant activity of benzamide analogs has been a significant area of research, with studies aiming to discover new therapeutic agents for epilepsy and related disorders. Robertson et al. (1987) investigated the anticonvulsant activity of a potent metabolic inhibitor, which is structurally related to N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, showing promising results in animal models (Robertson et al., 1987).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-6-7-16(2)20(13-15)22-21(24)17-8-10-19(11-9-17)28(25,26)23(3)14-18-5-4-12-27-18/h6-11,13,18H,4-5,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZVRCDQLKXFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)